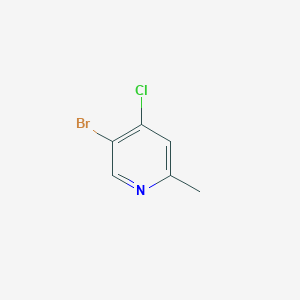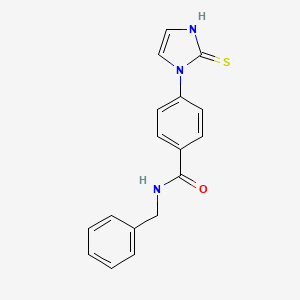
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide
Descripción general
Descripción
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide, also known as NBT-1, is a novel small molecule inhibitor of the enzyme caspase-3. Caspase-3 is a key enzyme in apoptosis, or programmed cell death, and can be inhibited by NBT-1. NBT-1 has been studied for its potential applications in both laboratory experiments and therapeutic treatments, due to its ability to inhibit caspase-3 activity.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, including N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide, have been studied for their antimicrobial properties . They exhibit a broad spectrum of activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Research
These compounds have shown promise in anticancer research . Their ability to interact with various biological targets can lead to the development of novel anticancer drugs. Research has focused on synthesizing imidazole derivatives that can inhibit the growth of cancer cells .
Anti-inflammatory and Analgesic Effects
Imidazole derivatives are also known for their anti-inflammatory and analgesic effects . They can be used to treat inflammatory conditions and pain without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antitubercular Agents
The fight against tuberculosis (TB) has led to the exploration of imidazole derivatives as antitubercular agents . These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, the bacteria responsible for TB .
Antiviral Applications
Research into antiviral applications of imidazole derivatives is ongoing. These compounds have shown potential in inhibiting viral replication, which is crucial in the treatment of viral infections .
Antioxidant Properties
The antioxidant properties of imidazole derivatives make them useful in protecting cells from oxidative stress . This is important in preventing diseases associated with oxidative damage, such as neurodegenerative disorders .
Gastroprotective Effects
Some imidazole derivatives have gastroprotective effects . They can be used to develop drugs that protect the gastric mucosa from ulcers and erosions, offering an alternative to current ulcer medications .
Enzyme Inhibition
These compounds can act as enzyme inhibitors , targeting specific enzymes involved in disease processes. This application is significant in designing drugs for conditions like Alzheimer’s disease, where enzyme activity is a key factor .
Propiedades
IUPAC Name |
N-benzyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(19-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-11-10-18-17(20)22/h1-11H,12H2,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRITEZIFWNJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
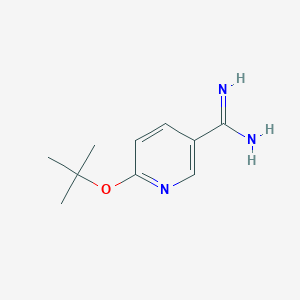
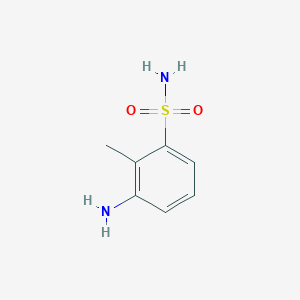
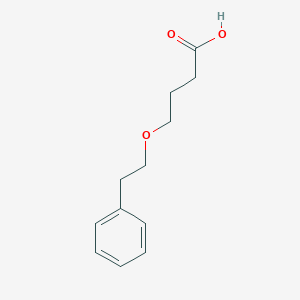
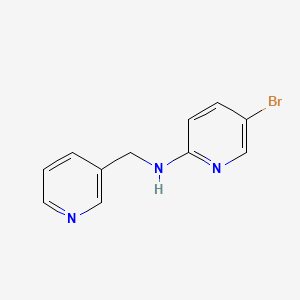
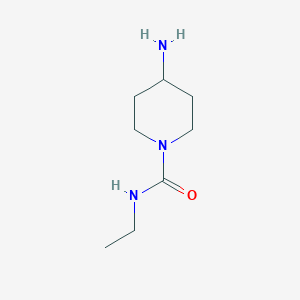
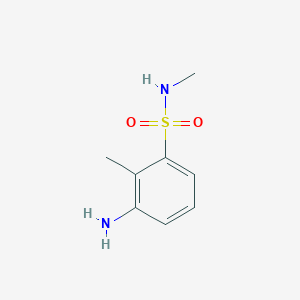
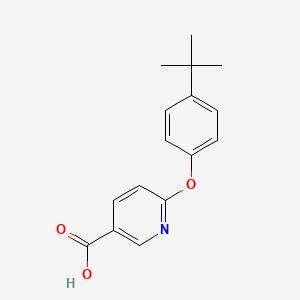
![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
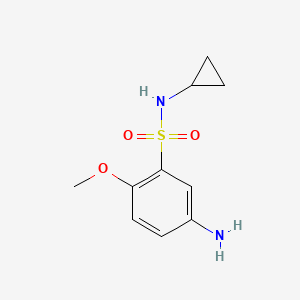
![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)
